molecular formula C9H7N3O2S B5704847 2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole

2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B5704847
M. Wt: 221.24 g/mol
InChI Key: FWNWWLPULDIZGU-UHFFFAOYSA-N
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Description

2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of a methyl group at the second position and a nitrophenyl group at the fifth position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide in the presence of a base, such as sodium hydroxide, to form the thiadiazole ring. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-methyl-5-(3-aminophenyl)-1,3,4-thiadiazole.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

    Oxidation: Oxidized thiadiazole derivatives.

Scientific Research Applications

2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the nitrophenyl group is particularly significant for its biological activity.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole in biological systems often involves the interaction of the nitrophenyl group with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-(3-nitrophenyl)-1h-tetrazole: Similar structure but with a tetrazole ring instead of a thiadiazole ring.

    2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    2-methyl-5-(3-nitrophenyl)-1,3,4-triazole: Similar structure but with a triazole ring instead of a thiadiazole ring.

Uniqueness

2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of the sulfur atom in the thiadiazole ring, which can impart different electronic properties and reactivity compared to its oxygen or nitrogen analogs. This uniqueness can influence its biological activity and its suitability for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c1-6-10-11-9(15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNWWLPULDIZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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